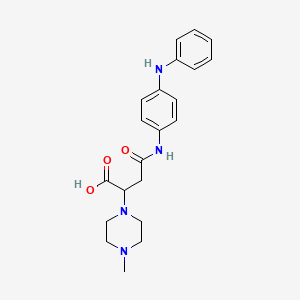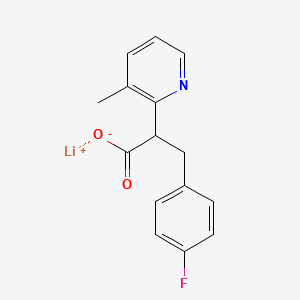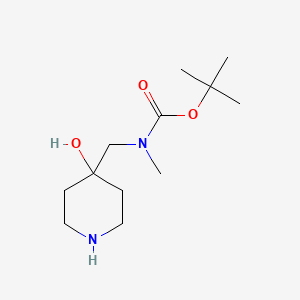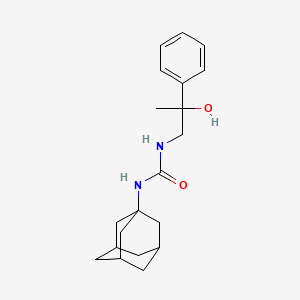
2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of piperazine, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . The compound has a molecular weight of 172.18 .
Synthesis Analysis
While specific synthesis methods for this exact compound were not found, related compounds such as 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid have been synthesized from 1-Methylpiperazine and 4-Formylbenzoic acid .Molecular Structure Analysis
The compound’s molecular structure includes a piperazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The InChI code for the compound is 1S/C7H12N2O3/c1-8-2-4-9 (5-3-8)6 (10)7 (11)12/h2-5H2,1H3, (H,11,12) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 172.18 . It is stored at a temperature of 28 C .作用機序
The mechanism of action of 2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid involves the inhibition of the protein-protein interaction between two key proteins in cancer cells, MDM2 and p53. MDM2 is an oncogene that promotes the degradation of p53, a tumor suppressor protein that is mutated or inactivated in many types of cancer. By inhibiting the MDM2-p53 interaction, this compound stabilizes p53 and promotes its transcriptional activity, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. However, its effects on other physiological processes are still being studied. This compound has been shown to inhibit the migration and invasion of cancer cells, suggesting a potential role in metastasis prevention. In addition, this compound has been shown to modulate the immune response, suggesting a potential role in immunotherapy.
実験室実験の利点と制限
2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid has several advantages for lab experiments, including its high purity and specificity for the MDM2-p53 interaction. However, its solubility and stability can be a limitation for some experiments, and its effects on different cancer cell lines may vary.
将来の方向性
For research on 2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid include the optimization of its synthesis and formulation for clinical use, the identification of biomarkers for patient selection, and the development of combination therapies with other cancer drugs. In addition, further studies on the effects of this compound on other physiological processes and its potential as an immunotherapy agent are needed. Overall, this compound has shown great potential as a therapeutic agent for cancer treatment, and further research is needed to fully understand its mechanisms of action and potential applications.
合成法
The synthesis of 2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid involves a multi-step process that starts with the reaction of 4-nitrophenylhydrazine with 4-(bromomethyl)benzoic acid to yield the intermediate 4-(4-nitrophenyl)hydrazinyl)methyl)benzoic acid. This intermediate is then reacted with 4-(4-methylpiperazin-1-yl)benzoic acid to yield the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
4-(4-anilinoanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-24-11-13-25(14-12-24)19(21(27)28)15-20(26)23-18-9-7-17(8-10-18)22-16-5-3-2-4-6-16/h2-10,19,22H,11-15H2,1H3,(H,23,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSDQIQCAGNTPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amino}acetamide](/img/structure/B3020855.png)
![3-[[1-(benzenesulfonyl)piperidine-4-carbonyl]amino]propanoic Acid](/img/structure/B3020856.png)


![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3020860.png)
![1-(2-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B3020861.png)

![1-(2,5-dimethoxyphenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B3020864.png)
![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-phenyl-1-hydrazinecarboxamide](/img/structure/B3020866.png)
![2,2,2-trifluoro-N-(7-oxo-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-4-yl)acetamide](/img/structure/B3020870.png)

